8-ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one
Description
8-Ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by an ethoxy group at position 8 of the chromen-2-one core and a 2-fluorobenzenesulfonyl substituent at position 3. Coumarins are renowned for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
8-ethoxy-3-(2-fluorophenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO5S/c1-2-22-13-8-5-6-11-10-15(17(19)23-16(11)13)24(20,21)14-9-4-3-7-12(14)18/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNNKBUMCUGDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution reactions using sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
8-ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: 2-Fluoro vs. 4-Fluoro Substitutions
The positional isomer 8-ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one (CAS: 904438-76-2) shares the same molecular formula (C₁₇H₁₃FO₅S) and weight (348.35 g/mol) as the target compound but differs in the fluorine position on the benzenesulfonyl group .
Halogenated Derivatives: Bromo vs. Fluoro Substitutions
6-Bromo-8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one (CAS: 904450-35-7) replaces the ethoxy group with methoxy and introduces a bromine atom at position 4. Key differences include:
- Molecular Weight : The bromine atom increases the molecular weight to 395.22 g/mol compared to 348.35 g/mol for the target compound .
- Bioactivity: Brominated coumarins are associated with enhanced antileishmanial activity (e.g., EC₅₀ values ~10 μg/mL in Leishmania donovani models) due to halogen-mediated hydrophobic interactions with biological targets .
Functional Group Variations: Sulfonyl vs. Nitro or Heterocycles
- 8-Ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one: Replacing the sulfonyl group with a nitro substituent (NO₂) introduces strong electron-withdrawing effects, which may alter redox properties and intermolecular interactions. This compound exhibits a planar molecular structure with bond angles consistent with coumarin derivatives .
- 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one : Substituting the sulfonyl group with an imidazothiazole moiety enhances antiviral activity against parvovirus B19 by facilitating interactions with viral replication machinery .
Substituent Chain Modifications: Ethoxy vs. Methoxy or Hexyloxy
- 8-Hexyloxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (KP-136) : The elongated hexyloxy chain enhances lipophilicity, improving mast cell stabilization activity compared to disodium cromoglycate (DSCG) in asthma models .
Biological Activity
8-Ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features an ethoxy group and a sulfonyl group attached to a chromenone backbone, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural characteristics include:
- Chromenone core : A benzopyran structure that contributes to the compound's biological properties.
- Ethoxy group : Enhances lipophilicity, potentially improving bioavailability.
- Fluorobenzenesulfonyl moiety : May interact with specific biological targets, influencing various cellular pathways.
Biological Activities
Research indicates that compounds within the coumarin family exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Similar derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Properties : Compounds with a chromenone structure have been associated with anticancer activities. Mechanisms may involve the modulation of apoptosis pathways and inhibition of cell proliferation .
- Anti-inflammatory Effects : Research on related compounds suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes .
The biological activity of this compound is linked to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes involved in signaling pathways related to cell growth and apoptosis.
- DNA Interaction : The chromenone core may intercalate with DNA, potentially leading to cytotoxic effects against cancer cells .
Case Studies and Research Findings
A review of recent studies highlights the potential applications and biological activities of this compound:
-
Antibacterial Activity Study :
This table illustrates the varying effectiveness of structurally similar compounds.
Compound MIC (µM) MBC MA-1156 16 16 MA-1115 32 32 MA-1116 64 128 -
Anticancer Activity Assessment :
- In vitro studies demonstrated that coumarin derivatives can induce apoptosis in cancer cell lines through caspase activation .
- Further exploration is needed to determine if this compound exhibits similar effects.
-
Inflammation Modulation :
- Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
